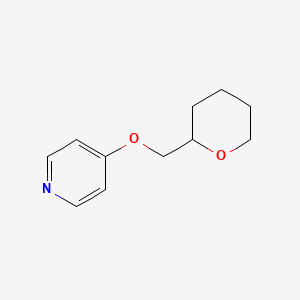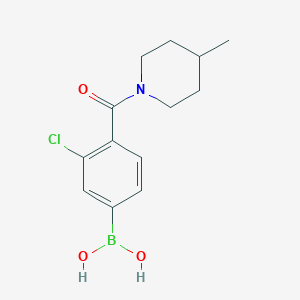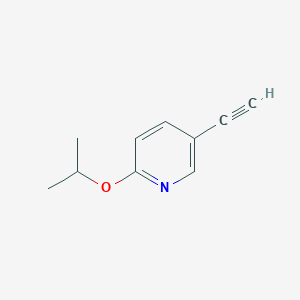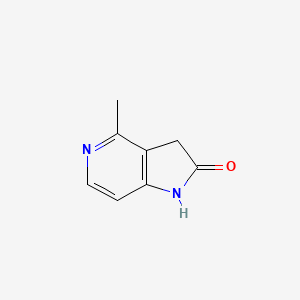
2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole
Übersicht
Beschreibung
2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole is a compound that contains both aldehyde groups and pinacolborane groups located at the para-positions . It serves as a versatile ligand and is readily employed as a monomer for Suzuki cross-coupling reactions and amination reactions .
Chemical Reactions Analysis
This compound serves as a versatile ligand and is readily employed as a monomer for Suzuki cross-coupling reactions and amination reactions . The boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reaction to extend the size of the structure .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
- Polymer Preparation and Physical Properties : Triarylamine N-functionalized 3,6-linked carbazole homopolymers, as well as alternating copolymers incorporating 2,5-diphenyl-[1,3,4]oxadiazole, have been synthesized using Suzuki cross-coupling polymerization. These polymers exhibit wide-band gap properties and thermal stability up to 300 °C, with applications in optoelectronic devices due to their electrochemical and optical properties (Kulasi, Yi, & Iraqi, 2007).
Optoelectronic Applications
- Organic Light-Emitting Diodes (OLEDs) : Research on oxadiazole derivatives, such as 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine, has been conducted for their application in OLEDs. These materials, when used as electron-injection/hole-blocking layers, have shown to improve the efficiency and performance of the devices (Wang et al., 2001).
Electronic Material Development
- Electron Transport and Hole-Blocking Materials : New oxadiazole derivatives have been synthesized and characterized for their potential as electron-transporting or hole-blocking materials. Their high thermal stabilities and low orbital energy levels make them promising candidates for use in organic optoelectronic devices (Liu, Zhao, & Huang, 2007).
Chemical Synthesis and Characterization
- Synthesis of Novel Polymers : Novel polyaromatic ethers containing 1,3,4-oxadiazole and triazole units have been synthesized using "Click" chemistry. These polymers exhibit good thermal stability, high glass transition temperatures, and specific solubility characteristics, making them relevant for various chemical applications (Rahmani & Mahani, 2015).
Corrosion Inhibition
- Corrosion and Biocorrosion Control : Studies have been conducted on the inhibitive properties of 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole derivatives in controlling corrosion and biocorrosion of brass in cooling water systems. These studies reveal the mixed-type control of inhibition by these compounds, offering insights into their potential application in industrial corrosion control (Rochdi et al., 2014).
Fluorinated Polymer Development
- Fluorinated Poly(1,3,4-oxadiazole-ether-imide)s : Research on new fluorinated poly(1,3,4-oxadiazole-ether-imide)s explores their synthesis, solubility in various organic solvents, and optical properties. These polymers' high thermal stability and specific fluorescence characteristics make them suitable for specialized applications in material science (Hamciuc, Hamciuc, & Brumǎ, 2005).
Eigenschaften
IUPAC Name |
2,5-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32B2N2O5/c1-23(2)24(3,4)33-27(32-23)19-13-9-17(10-14-19)21-29-30-22(31-21)18-11-15-20(16-12-18)28-34-25(5,6)26(7,8)35-28/h9-16H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFGAXPLFWYXOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32B2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole | |
CAS RN |
1116122-85-0 | |
| Record name | 2,5-Bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



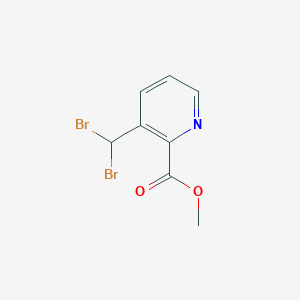
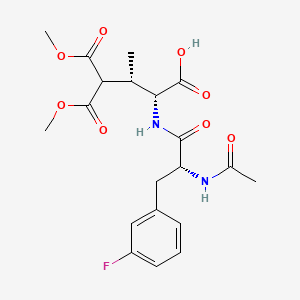
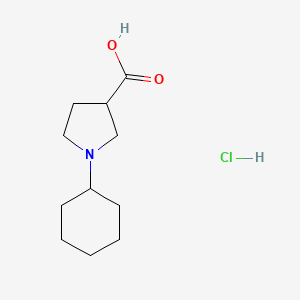
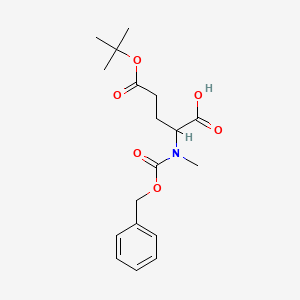
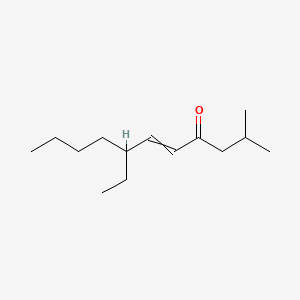
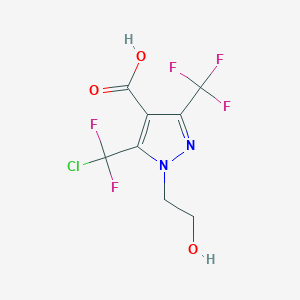
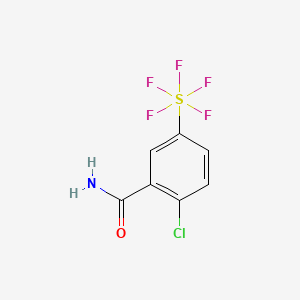
![3-(3,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1431369.png)
![2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid](/img/structure/B1431371.png)

